

# Comparative study of Reparixin and anti-IL-8 antibodies

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A Comparative Analysis of **Reparixin** and Anti-IL-8 Antibodies in Targeting the IL-8/CXCR1/2 Axis

This guide provides a comprehensive comparison of two prominent therapeutic strategies aimed at inhibiting the pro-inflammatory chemokine Interleukin-8 (IL-8), also known as CXCL8: the small molecule CXCR1/2 antagonist **Reparixin** and neutralizing anti-IL-8 monoclonal antibodies. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data to inform research and development decisions.

## Introduction

Interleukin-8 is a key mediator of inflammation, primarily involved in the recruitment and activation of neutrophils and other immune cells to sites of tissue injury or infection.[1] The biological effects of IL-8 are mediated through its interaction with two G protein-coupled receptors, CXCR1 and CXCR2.[1][2] Dysregulation of the IL-8 signaling axis is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[3][4] This guide compares two distinct approaches to modulate this pathway: **Reparixin**, which targets the receptors, and anti-IL-8 antibodies, which neutralize the ligand.

## Mechanism of Action

**Reparixin** is a non-competitive, allosteric inhibitor of both CXCR1 and CXCR2.[5][6] By binding to an allosteric site on the receptors, **Reparixin** induces a conformational change that prevents

receptor activation and downstream signaling, without blocking the binding of IL-8 to the orthosteric site.[7][8] This mode of action effectively inhibits neutrophil chemotaxis and activation.[6]

Anti-IL-8 antibodies are monoclonal antibodies that directly bind to IL-8, sequestering the chemokine and preventing it from interacting with its receptors, CXCR1 and CXCR2.[1][9] This neutralization of the ligand blocks the initiation of the signaling cascade, thereby inhibiting the recruitment and activation of neutrophils.[1] An example of such an antibody is BMS-986253 (Adakitug).[9][10]

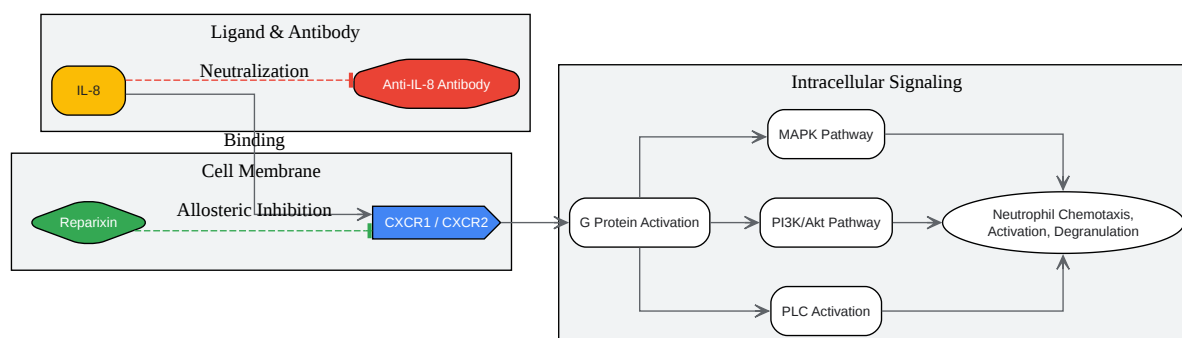
## Data Presentation

The following table summarizes the key characteristics and quantitative data for **Reparixin** and representative anti-IL-8 antibodies.

Feature	Reparixin	Anti-IL-8 Antibodies
Target	CXCR1 and CXCR2 receptors[6][11]	Interleukin-8 (IL-8/CXCL8) ligand[1]
Mechanism	Non-competitive allosteric inhibitor[5][6]	Direct binding and neutralization of IL-8[1]
IC50 (CXCR1)	~1 nM[6][7][11][12]	Not Applicable
IC50 (CXCR2)	~100-400 nM[6][7][11][12]	Not Applicable
Binding Affinity (Kd)	Not Applicable (allosteric inhibitor)	K4.3: $2.1 \times 10^{-10}$ M[13]K2.2: $2.5 \times 10^{-10}$ M[13]
EC50	Not Applicable	Adakitug (BMS-986253): 43.97 ng/mL for binding to human IL-8[10]

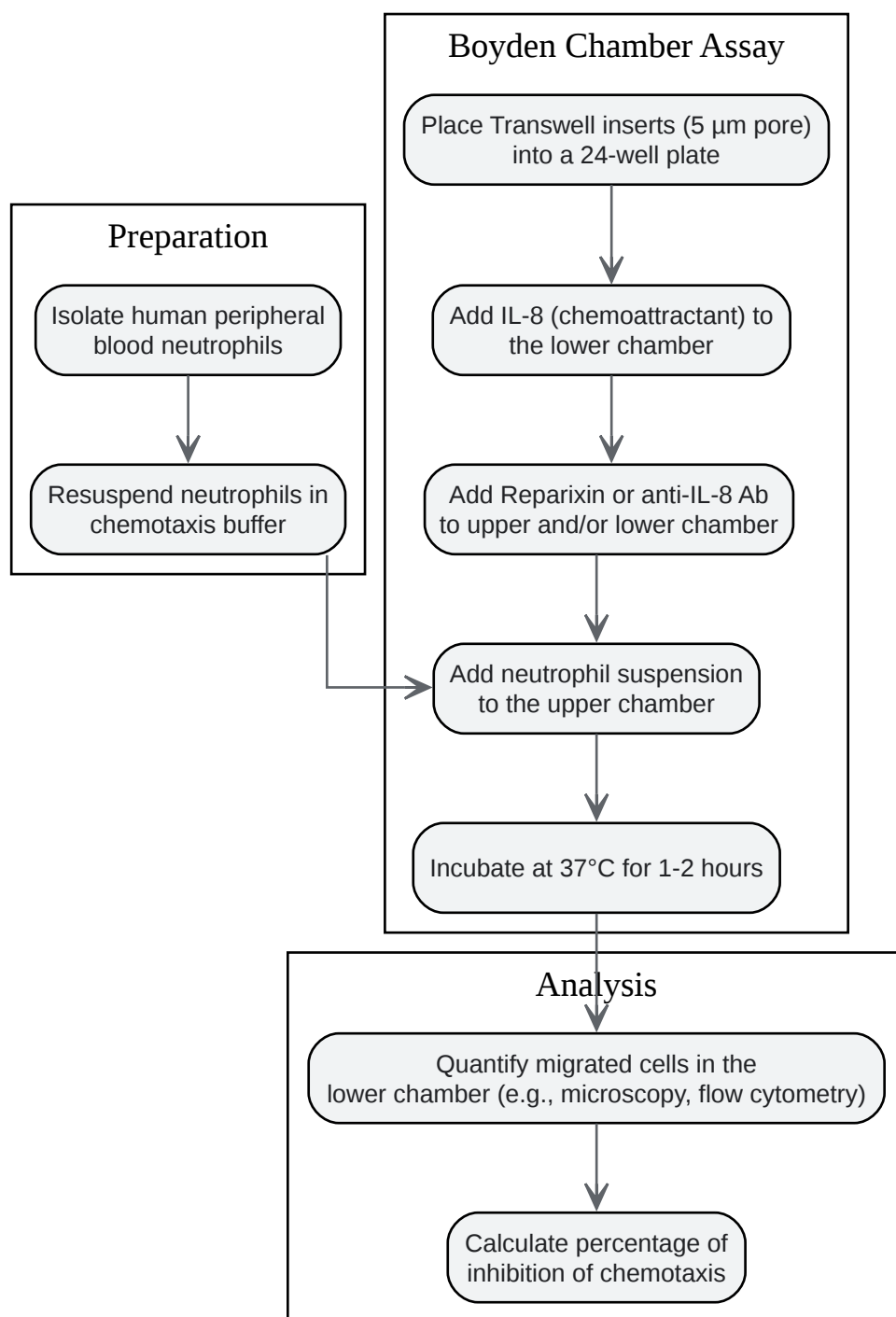
## Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.



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Caption: IL-8 signaling pathway and points of inhibition.



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Caption: Experimental workflow for a neutrophil chemotaxis assay.

## Experimental Protocols

## Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is fundamental for evaluating the inhibitory effects of **Reparixin** and anti-IL-8 antibodies on neutrophil migration.

### 1. Preparation of Neutrophils:

- Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
- Resuspend the isolated neutrophils in a chemotaxis buffer (e.g., HBSS with 0.5% BSA) to a concentration of  $1.5 \times 10^6$  cells/mL.[\[14\]](#)

### 2. Assay Setup:

- Use a 24-well plate with Transwell inserts (5  $\mu$ m pore size).[\[14\]](#)
- To the lower chamber, add 500  $\mu$ L of chemotaxis buffer containing IL-8 at a concentration known to induce chemotaxis (e.g., 20 nM).[\[14\]](#)
- For the test conditions, add varying concentrations of **Reparixin** or anti-IL-8 antibody to both the upper and lower chambers.
- Add 200  $\mu$ L of the neutrophil suspension to the upper chamber.[\[14\]](#)
- Include a negative control (buffer only in the lower chamber) and a positive control (IL-8 without inhibitor).

### 3. Incubation and Quantification:

- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 1 to 2 hours.[\[14\]](#)
- After incubation, remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by microscopy after staining or by using a plate reader-based method.
- The chemotactic index or the percentage of inhibition is calculated by comparing the number of migrated cells in the test conditions to the positive control.

## Receptor Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors. For **Reparixin**, as a non-competitive allosteric inhibitor, functional assays are more relevant. For anti-IL-8 antibodies, a competitive binding assay can be used to assess their ability to block IL-8 binding to its receptors.

### 1. Membrane Preparation:

- Culture cells stably expressing human CXCR1 or CXCR2 (e.g., HEK293 or CHO cells).
- Harvest the cells and prepare a membrane fraction by homogenization and differential centrifugation.

### 2. Competitive Binding Assay:

- In a 96-well plate, add the cell membrane preparation.
- Add a fixed concentration of a radiolabeled IL-8 (e.g., [<sup>125</sup>I]-IL-8).
- Add varying concentrations of the unlabeled anti-IL-8 antibody.
- Incubate to allow binding to reach equilibrium.
- Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- Measure the radioactivity retained on the filters using a scintillation counter.
- The IC<sub>50</sub> value (concentration of antibody that inhibits 50% of the specific binding of the radioligand) is determined and can be used to calculate the inhibition constant (K<sub>i</sub>).

## Preclinical and Clinical Findings

### Reparixin

#### Preclinical:

- **Reparixin** has demonstrated efficacy in various animal models of inflammation, including ischemia-reperfusion injury and airway inflammation.[7]

- In cancer models, **Reparixin** has been shown to reduce the cancer stem cell population and inhibit tumor growth and metastasis, particularly in breast and thyroid cancer.[8][15] It can also sensitize cancer cells to chemotherapy.[8]

#### Clinical:

- A meta-analysis of randomized trials suggested that short-term inhibition of CXCL8 activity with **Reparixin** improved survival in patients at high risk for in-hospital mortality without increasing the risk of infection.[16] The all-cause mortality in the **Reparixin** group was 2.3% compared to 6.5% in the control group.[16]
- In a Phase 2 study of patients with severe COVID-19 pneumonia, **Reparixin** led to a statistically significant improvement in clinical outcomes compared to standard of care.[17][18][19] The rate of clinical events was 16.7% in the **Reparixin** group versus 42.1% in the standard of care group.[19]
- In a pilot study of patients undergoing on-pump coronary artery bypass graft surgery, **Reparixin** significantly reduced the proportion of neutrophil granulocytes in the blood.[20]

## Anti-IL-8 Antibodies

#### Preclinical:

- Fully human anti-IL-8 monoclonal antibodies have been shown to effectively block IL-8-dependent neutrophil activation and chemotaxis in vitro and inhibit IL-8-induced skin inflammation in rabbits.[13]
- In a humanized pancreatic cancer mouse model, an anti-IL-8 antibody enhanced the anti-tumor activity of an anti-PD-1 antibody.[3]
- Studies in breast cancer models suggest that anti-IL-8 antibodies can decrease tumor growth, angiogenesis, and metastasis.[21]

#### Clinical:

- BMS-986253 (HuMax-IL8) has been evaluated in a Phase I trial for patients with metastatic or unresectable solid tumors. The monotherapy was well-tolerated and resulted in reductions

in serum IL-8 levels.[22]

- In a Phase I/II trial, the combination of BMS-986253 with nivolumab showed preliminary activity in patients with melanoma that had progressed on checkpoint inhibitors, with a response rate of 13% in this heavily pre-treated population.[9]
- An earlier anti-IL-8 antibody, HuMab 10F8, was shown to be well-tolerated and significantly reduced clinical disease activity in patients with palmoplantar pustulosis, a chronic inflammatory skin disease.[23][24]

## Conclusion

Both **Reparixin** and anti-IL-8 antibodies have demonstrated significant potential in modulating the IL-8 signaling pathway for therapeutic benefit in a range of inflammatory diseases and cancers. **Reparixin** offers the advantage of a small molecule with oral and intravenous formulations that targets the common downstream receptors of IL-8 and other related chemokines. In contrast, anti-IL-8 antibodies provide high specificity for the IL-8 ligand, potentially offering a more targeted approach with a longer half-life.

The choice between these two strategies may depend on the specific disease context, the desired pharmacokinetic profile, and the relative contributions of IL-8 versus other CXCR1/2 ligands to the pathology. To date, no head-to-head clinical trials have directly compared the efficacy of **Reparixin** and anti-IL-8 antibodies. Future research, including direct comparative studies, will be crucial to fully elucidate the relative merits of these two promising therapeutic approaches.

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